1,1,4,7,10,10-Hexabromododecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26447-49-4 |
|---|---|
Molecular Formula |
C12H20Br6 |
Molecular Weight |
643.7 g/mol |
IUPAC Name |
1,1,4,7,10,10-hexabromododecane |
InChI |
InChI=1S/C12H20Br6/c1-2-12(17,18)8-7-10(14)4-3-9(13)5-6-11(15)16/h9-11H,2-8H2,1H3 |
InChI Key |
DQYHBUIHXMLXFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(CCC(CCC(Br)Br)Br)Br)(Br)Br |
Origin of Product |
United States |
Synthetic Pathways and Isomer Specific Considerations for 1,1,4,7,10,10 Hexabromododecane
Precursor Materials and Reaction Mechanisms for Bromination of Dodecane (B42187) Analogues
The direct free-radical bromination of dodecane is not a viable method for the synthesis of 1,1,4,7,10,10-hexabromododecane due to the low selectivity of this reaction on unactivated C-H bonds of a long-chain alkane. byjus.com The reaction proceeds via a free-radical chain mechanism, involving initiation, propagation, and termination steps. byjus.com While bromination is generally more selective than chlorination, favoring the substitution of tertiary over secondary over primary hydrogens, a linear alkane like dodecane possesses numerous secondary hydrogens of similar reactivity, which would lead to a complex mixture of brominated isomers. youtube.commasterorganicchemistry.com
A more plausible synthetic strategy would involve the use of a dodecane analogue already functionalized at the 1, 4, 7, and 10 positions. A suitable precursor could be a molecule containing carbonyl groups at these positions, such as dodecane-1,4,7,10-tetraone. The geminal dibromo groups at the C1 and C10 positions can be synthesized from terminal aldehyde or ketone functionalities. google.comquora.com For instance, the reaction of a ketone with a reagent like phosphorus pentabromide (PBr5) or a combination of triphenylphosphine (B44618) and carbon tetrabromide can yield a geminal dibromide. unacademy.comnih.gov
The bromo groups at the C4 and C7 positions could be introduced via bromination of the corresponding alcohols. For example, starting with a dodecane-1,4,7,10-tetraol, the secondary hydroxyl groups at C4 and C7 could be selectively brominated.
Table 1: Potential Precursors and Reagents for the Synthesis of this compound
| Precursor Molecule | Target Functional Group | Reagent(s) |
| Dodecane-1,10-dione-4,7-diol | 1,1,10,10-Tetrabromo-4,7-dibromododecane | PBr5 or PPh3/CBr4 for ketones; HBr or PBr3 for alcohols |
| Dodecane-1,4,7,10-tetraone | 1,1,4,4,7,7,10,10-Octabromododecane (potential side product) | PBr5 or PPh3/CBr4 |
| 1,4,7,10-Tetraoxododecanedioic acid | Precursor to a functionalized dodecane | Various |
Isomer Distribution and Selectivity in Bromination Processes
As mentioned, controlling the isomer distribution in the direct free-radical bromination of dodecane is exceedingly difficult. libretexts.org The relative reactivity of C-H bonds in free-radical halogenation follows the order: tertiary > secondary > primary. youtube.com In dodecane, all non-terminal carbons are secondary, leading to a statistical mixture of monobrominated products, with further bromination leading to an even more complex array of polybrominated isomers.
To achieve the specific 1,1,4,7,10,10-substitution pattern, a synthetic route starting from a pre-functionalized precursor is necessary. For the geminal dibromination at C1 and C10, the starting material would ideally be dodecane-1,10-dial or a related diketone. The reaction of aldehydes and ketones with reagents like phosphorus pentahalides is a known method for the synthesis of geminal dihalides. google.comnih.gov This approach offers high regioselectivity for the formation of the 1,1- and 10,10-dibromo moieties.
For the single bromine atoms at the C4 and C7 positions, one could envision a precursor such as a dodecane-4,7-diol-1,10-dione. The selective bromination of the secondary alcohols would need to be achieved in the presence of the ketone functionalities. Alternatively, a precursor with double bonds at the 4 and 7 positions could be selectively hydrobrominated.
Stereochemical Implications in the Synthesis of Hexabromododecanes
The synthesis of this compound involves the creation of chiral centers at the C4 and C7 positions. When a new chiral center is formed from a prochiral center, a racemic mixture of enantiomers is typically produced. unacademy.com
In the context of a hypothetical synthesis starting from a dodecane-1,10-dione-4,7-diol, the bromination of the hydroxyl groups at C4 and C7 would likely proceed via an SN2 or SN1-type mechanism, depending on the reagents and conditions used. If an SN2 mechanism is followed with a chiral starting material, an inversion of stereochemistry would be expected. If an SN1 mechanism proceeds through a carbocation intermediate, a racemic mixture at that center would be the likely outcome.
Given that the precursor would likely be achiral, the introduction of bromine at C4 and C7 would generate two new stereocenters. This would result in the formation of diastereomers. The possible stereoisomers would be (4R, 7R), (4S, 7S), (4R, 7S), and (4S, 7R). Without the use of chiral catalysts or resolving agents, a mixture of these diastereomers would be expected.
Table 2: Potential Stereoisomers of this compound
| Stereocenter C4 | Stereocenter C7 |
| R | R |
| S | S |
| R | S |
| S | R |
Methodological Advancements in Targeted Isomer Synthesis
While the direct synthesis of this compound is not described in the literature, advancements in selective C-H functionalization offer potential future pathways. Modern synthetic methods are increasingly focused on the use of catalysts and directing groups to achieve high regioselectivity in reactions that are traditionally non-selective.
For example, the development of catalysts for the site-selective halogenation of alkanes is an active area of research. rsc.orgnih.gov These methods often employ a directing group that positions the catalyst in close proximity to a specific C-H bond, thereby activating it for halogenation. While these methods have shown promise for simpler substrates, their application to the complex, poly-site functionalization of a long-chain alkane like dodecane remains a significant challenge.
Another advanced approach could involve the use of a template molecule to hold the dodecane chain in a specific conformation, exposing only the desired C-H bonds to the brominating agent. However, such a strategy would be highly complex to design and implement.
A more practical advanced approach would be to synthesize a precursor with orthogonal protecting groups on different functionalities, allowing for the sequential deprotection and bromination at the desired positions. This would provide a high degree of control over the final substitution pattern.
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available data regarding the environmental occurrence and distribution of the chemical compound this compound. While the compound is listed in chemical inventories and databases, detailed research on its presence in various environmental compartments appears to be limited or not publicly accessible.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified section and subsection. The existing information is insufficient to populate the required data tables and provide a comprehensive overview of the environmental fate of this compound.
This highlights a potential knowledge gap in the environmental chemistry and toxicology of this particular brominated flame retardant. Further research and environmental monitoring would be necessary to understand its potential presence, persistence, and ecological implications.
Environmental Occurrence and Distribution of 1,1,4,7,10,10 Hexabromododecane
Anthropogenic Sources and Environmental Release Pathways of 1,1,4,7,10,10-Hexabromododecane
The presence of this compound in the environment is primarily a result of human activities. As a synthetic chemical, its journey from production to environmental contaminant involves several distinct pathways, from industrial manufacturing to its use in consumer goods and eventual disposal.
Industrial Production and Manufacturing Processes
This compound is a brominated flame retardant (BFR), a class of chemicals added to various materials to inhibit, suppress, or delay combustion. Its production involves the bromination of a dodecane (B42187) backbone. While specific details of commercial production processes are often proprietary, the synthesis generally involves reacting dodecane with a brominating agent under specific conditions to achieve the desired degree of bromination.
The primary route of environmental release during this stage is through industrial effluents and atmospheric emissions from manufacturing facilities. Wastewater from production plants can contain residues of the final product, by-products, and unreacted starting materials. Without adequate treatment, these effluents can directly contaminate nearby water bodies and soil. Similarly, volatile organic compounds (VOCs) and particulate matter containing the flame retardant can be released into the atmosphere, leading to localized and potentially long-range environmental transport.
Migration from Consumer Products and Waste Streams
The utility of this compound as a flame retardant leads to its incorporation into a wide array of consumer products. These include, but are not limited to:
Electronics and Electrical Equipment: Casings for televisions, computers, and other electronic devices.
Textiles: Upholstery fabrics, carpets, and curtains.
Building Materials: Insulation foams and other construction materials.
Over the lifespan of these products, the flame retardant can migrate out of the material matrix and into the surrounding environment. This process, often referred to as "leaching" or "off-gassing," can be influenced by factors such as temperature, humidity, and wear and tear on the product. Dust in indoor environments is a significant reservoir for BFRs that have migrated from consumer goods.
The disposal of products containing this compound represents a major release pathway. When these items are discarded in landfills, the flame retardant can leach into the landfill's liquid waste (leachate), which, if not properly contained and treated, can contaminate groundwater and surrounding soil. The incineration of waste containing this BFR can also lead to the formation and release of other hazardous substances, including brominated dioxins and furans, if not conducted at sufficiently high temperatures with appropriate emission control technologies.
Unintentional Formation and Secondary Sources
While the primary source of this compound is its intentional production and use, there is also the potential for its unintentional formation. This can occur during the synthesis of other brominated compounds where dodecane or similar hydrocarbon chains are present as impurities. In such cases, this compound may be formed as a low-level by-product.
Furthermore, environmental degradation of higher brominated dodecanes could potentially lead to the formation of this compound. However, research in this area is limited. The primary focus remains on the direct release from industrial and consumer-related activities.
Data on Environmental Release
The following table summarizes the key anthropogenic sources and the mechanisms through which this compound is released into the environment.
| Source Category | Specific Source | Release Pathway | Environmental Compartment Affected |
| Industrial | Flame Retardant Manufacturing | Wastewater discharge, atmospheric emissions | Water, Soil, Air |
| Consumer Products | Electronics, Textiles, Building Materials | Leaching, off-gassing, wear and tear | Indoor air, Dust |
| Waste Management | Landfills | Leachate | Groundwater, Soil |
| Waste Management | Incineration | Atmospheric emissions | Air |
Environmental Fate and Transport Mechanisms of 1,1,4,7,10,10 Hexabromododecane
Inter-Compartmental Exchange and Partitioning Behavior
Volatilization from Water and Soil Surfaces:Information regarding the compound's potential to move from water or soil into the air is not present in the reviewed literature.
It is important to note that while data exists for other brominated compounds, these findings cannot be directly extrapolated to 1,1,4,7,10,10-Hexabromododecane due to the unique influence of its specific chemical structure on its environmental behavior.
Long-Range Environmental Transport Modeling and Observations
The propensity of a chemical for long-range atmospheric transport is governed by several key physicochemical properties, including its vapor pressure, water solubility, and its partitioning behavior between air, water, soil, and biota, which is often indicated by the octanol-water partition coefficient (Kow). nih.goveurofinsdiscovery.com Semi-volatile organic compounds (SVOCs) are of particular concern for LRET. nih.gov These compounds can volatilize into the atmosphere in warmer regions, travel with air currents, and then deposit onto land and water surfaces in cooler regions, a process known as global fractionation or the "grasshopper effect."
The table below presents the key physicochemical properties for this compound. These values, particularly the low vapor pressure and low water solubility, combined with a high Log Kow, are characteristic of persistent and bioaccumulative substances.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 643.7 g/mol |
| Melting Point | 168–172°C |
| Boiling Point | Decomposes before boiling |
| Solubility in Water | <0.1 mg/L (at 20°C) |
| Log Kow (Octanol-Water Partition Coefficient) | 8.2 (estimated) |
| Vapor Pressure | 2.3 × 10-6 Pa (at 25°C) |
Data sourced from chemical property databases. Note that some values are estimated.
The very low vapor pressure of this compound suggests that it is not highly volatile. However, even compounds with low vapor pressures can be subject to atmospheric transport if they adsorb to airborne particulate matter. nih.gov Studies on other BFRs, such as the higher-brominated PBDEs (e.g., BDE-209), have shown that transport on atmospheric particles is a significant pathway for their distribution to remote regions. nih.govwikipedia.org Given its high molecular weight and low volatility, it is plausible that this compound would behave similarly.
The high estimated Log Kow value of 8.2 indicates that this compound is extremely lipophilic, meaning it has a strong tendency to partition into fatty tissues of organisms and organic matter in soil and sediment rather than remaining in water. wikipedia.org This property is a key driver for its potential to bioaccumulate and biomagnify in food webs. While a high Log Kow can reduce a chemical's mobility in some respects, it also enhances its association with organic-rich atmospheric aerosols, which can facilitate LRET.
For comparison, the table below shows the range of properties for some well-studied BFRs that are known to undergo long-range transport.
Table 2: Comparative Physicochemical Properties of Selected Brominated Flame Retardants
| Compound | Molecular Weight ( g/mol ) | Vapor Pressure (Pa at 25°C) | Log Kow | LRET Potential |
|---|---|---|---|---|
| BDE-47 (a penta-BDE) | 485.8 | 6.3 x 10-4 | 6.81 | Demonstrated |
| BDE-209 (deca-BDE) | 959.2 | 4.6 x 10-6 | ~10 | Demonstrated (particle-bound) |
| α-HBCDD | 641.7 | 1.7 x 10-4 | 5.62 | Demonstrated |
| This compound | 643.7 | 2.3 x 10-6 | ~8.2 | Inferred |
Values are approximate and sourced from various chemical databases and scientific literature.
As shown in the comparative table, the molecular weight and vapor pressure of this compound are in a similar range to BDE-209 and HBCDD, both of which have been detected in remote environments. nih.govvulcanchem.com Atmospheric transport models, such as multimedia box models and atmospheric transport models, have been used to simulate the environmental distribution of these other BFRs and have generally shown good agreement with field observations, confirming their capacity for LRET. eurofinsdiscovery.com
In the absence of direct observational data for this compound in remote locations, the scientific community must rely on inference from its chemical properties and the behavior of analogous compounds. The available data strongly suggest that this compound possesses the characteristics of a substance capable of long-range environmental transport, primarily through association with atmospheric particles. Future research, including targeted environmental monitoring in remote regions and the development of specific transport models for this compound, would be necessary to definitively confirm its environmental distribution and fate.
Advanced Analytical Methodologies for Detection and Quantification of 1,1,4,7,10,10 Hexabromododecane
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating 1,1,4,7,10,10-Hexabromododecane from complex sample mixtures before detection. The choice between gas or liquid chromatography is typically dictated by the compound's volatility and thermal stability.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For brominated flame retardants like this compound, GC is often coupled with a mass spectrometer, which acts as a highly specific and sensitive detector. The GC separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
While GC-MS is a well-established method for many persistent organic pollutants, its application to highly brominated compounds can be challenging due to their low volatility and potential for thermal degradation in the high-temperature environment of the GC injector and column. However, GC-MS methods have been successfully applied to the analysis of other brominated compounds like polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs). conquerscientific.com The successful analysis of these related compounds suggests the feasibility of GC-MS for this compound, provided that analytical conditions are carefully optimized to prevent thermal breakdown.
Liquid chromatography-mass spectrometry (LC-MS), particularly when used with tandem mass spectrometry (LC-MS/MS), has become a preferred method for analyzing non-volatile and thermally sensitive compounds like many brominated flame retardants. rsc.orgnih.gov This technique separates compounds in a liquid mobile phase, avoiding the high temperatures that can cause degradation in GC systems. bu.edu Following separation by LC, the analyte is ionized, typically using atmospheric pressure ionization sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). bu.educhromatographyonline.com
The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity. nih.govnih.gov In this setup, a specific precursor ion corresponding to the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are monitored in a second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of confidence in compound identification and quantification, even in complex matrices. nih.gov
Research on the closely related hexabromocyclododecane (HBCD) has demonstrated the power of LC-MS/MS for quantitative analysis in environmental samples. These established methods provide a strong foundation for developing protocols for this compound.
Table 1: Performance of LC-MS/MS for the Analysis of Hexabromocyclododecane (HBCD) in Environmental Samples This table is based on data for HBCD, a related compound, to illustrate the typical performance of the LC-MS/MS technique.
| Parameter | Water Samples researchwithrutgers.com | Sediment Samples nih.gov |
|---|---|---|
| Technique | SPE-UPLC-MS/MS | PLE-LC-QqLIT-MS |
| Detection Limits (LODs) | 0.1–2.5 ng/L | 0.12–5.61 ng/g |
| Quantification Limits (LOQs) | Not specified | 0.38–1.87 ng/g |
| Linearity Range | 0.1–100.0 ng/L | 0.05–25 ng (injected) |
| Recoveries | 76.2–98.1% | Not specified |
A significant analytical challenge for compounds like this compound is the presence of numerous stereoisomers and positional isomers. Standard mass spectrometry may not distinguish between these isomers as they have the same molecular weight. High-resolution mass spectrometry (HRMS) offers a solution by providing highly accurate mass measurements, which can help in confirming the elemental composition of an analyte.
However, to differentiate isomers, HRMS is often combined with advanced fragmentation techniques or specialized chromatographic methods. Techniques like infrared multiple-photon dissociation (IR-MPD) mass spectrometry have shown success in differentiating isomers of other complex molecules, such as disaccharides. nih.gov By varying the wavelength of irradiation, unique fragmentation patterns or "fingerprints" can be generated for each isomer. nih.gov Similarly, chemical ionization techniques in MS can be optimized to produce different relative abundances of ions for different isomers, aiding in their differentiation and quantification in complex mixtures. researchgate.net The application of these advanced MS techniques, coupled with high-performance chromatographic separation, is essential for isomer-specific analysis of this compound.
Sample Preparation and Extraction Protocols
Effective sample preparation is a critical step to isolate and concentrate this compound from the sample matrix and remove interfering substances prior to instrumental analysis. superchroma.com.tw The choice of extraction method depends on the sample type (e.g., water, soil, biological tissue) and the target analyte's chemical properties.
Solid-phase extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid stationary phase and a liquid mobile phase. sigmaaldrich.com It is valued for its efficiency, selectivity, and ability to reduce solvent consumption compared to traditional liquid-liquid extraction. sigmaaldrich.comlabicom.cz For a semi-polar compound like this compound, a reversed-phase SPE sorbent, such as C18-bonded silica (B1680970) or a polymeric sorbent like a hydrophilic-lipophilic-balance (HLB) polymer, would typically be employed for extraction from aqueous samples. researchwithrutgers.com
The general SPE process involves four main steps: youtube.com
Conditioning: The sorbent is wetted with a solvent like methanol, followed by water or a buffer to prepare it for sample interaction. youtube.com
Loading: The sample is passed through the sorbent bed, where the analyte is retained. youtube.com
Washing: Interfering compounds are washed from the sorbent with a weak solvent that does not elute the analyte. youtube.com
Elution: A strong organic solvent is used to desorb the analyte from the sorbent, yielding a cleaner, more concentrated extract for analysis. youtube.com
The versatility of SPE is enhanced by the variety of available formats, including single cartridges, large reservoir cartridges (LRCs), and 96-well plates for high-throughput applications. youtube.com
Table 2: Common Solid-Phase Extraction Sorbent Types and Applications
| Sorbent Type | Mechanism | Typical Applications |
|---|---|---|
| C18 (Octadecyl) | Reversed-Phase | Extraction of non-polar to moderately polar compounds from aqueous matrices. |
| Polymeric (e.g., HLB) | Reversed-Phase | Broad-range extraction of acidic, neutral, and basic compounds from aqueous samples. researchwithrutgers.com |
| Normal-Phase (e.g., Silica, Florisil) | Normal-Phase | Isolation of polar compounds from non-polar organic matrices; cleanup of extracts. sigmaaldrich.com |
| Ion-Exchange (e.g., SAX, SCX) | Ion-Exchange | Extraction of charged (ionic) compounds from aqueous or non-polar organic solutions. |
Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), is an advanced technique for extracting analytes from solid and semi-solid samples. thermofisher.com ASE utilizes conventional organic solvents at elevated temperatures (e.g., 40-200°C) and pressures (e.g., 500-3000 PSI). thermofisher.combuffalo.edu These conditions increase the efficiency and speed of the extraction process. The high pressure keeps the solvent in a liquid state above its normal boiling point, while the high temperature accelerates the extraction kinetics by increasing solvent diffusivity and disrupting analyte-matrix interactions. thermofisher.com
Compared to traditional methods like Soxhlet extraction, ASE offers significant advantages, including drastically reduced extraction times (minutes versus hours) and lower solvent consumption (10-30 mL versus hundreds of mL). thermofisher.comtecnofrom.com This technique is automated, which improves reproducibility and laboratory throughput. thermofisher.com ASE is an approved method by the U.S. Environmental Protection Agency (EPA Method 3545A) for the extraction of a wide range of organic pollutants, including PCBs, PAHs, and pesticides, from solid matrices, making it highly suitable for the analysis of this compound in samples like soil, sediment, and tissue. conquerscientific.comthermofisher.com
Table 3: Comparison of Accelerated Solvent Extraction (ASE) with Traditional Extraction Techniques Data based on general comparisons for organic analytes. tecnofrom.com
| Feature | Accelerated Solvent Extraction (ASE) | Soxhlet Extraction | Sonication |
|---|---|---|---|
| Typical Extraction Time | 12–20 minutes | 4–48 hours | 0.5–1 hour |
| Solvent Usage (per sample) | 15–40 mL | 150–500 mL | 150–200 mL |
| Automation | Fully automated | Manual or semi-automated | Manual |
| Temperature | Elevated (Programmable) | Boiling point of solvent | Ambient or slightly elevated |
| Pressure | Elevated (e.g., 1500 psi) | Ambient | Ambient |
Derivatization Strategies for Enhanced Analysis
While direct analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant method for this compound (HBCD) isomers, derivatization is a chemical technique used to modify an analyte to improve its analytical performance under specific conditions, such as Gas Chromatography (GC). For some brominated flame retardants (BFRs), derivatization is necessary to improve volatility, thermal stability, or detection sensitivity. For instance, tetrabromobisphenol A (TBBPA) requires derivatization for GC-MS analysis. researchgate.net However, for HBCD, derivatization is not a commonly employed strategy. The primary analytical challenge for HBCD is its thermal lability, leading to the interconversion of its diastereomers at temperatures above 160°C and decomposition at temperatures exceeding 240°C. acs.orgejournals.eu These thermal rearrangements are inherent to the molecule's structure and are not typically mitigated by derivatization.
Instead of derivatization, analytical efforts have focused on developing methods that avoid high temperatures, with LC-MS/MS being the most successful and widely adopted technique for the isomer-specific analysis of HBCD. acs.orgejournals.euresearchgate.net This approach circumvents the thermal degradation issues associated with GC, allowing for the accurate quantification of individual diastereomers like α-HBCD, β-HBCD, and γ-HBCD. thermoscientific.com
In the broader context of analyzing less volatile or more polar BFRs, derivatization remains a viable tool. For example, silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of polar compounds for GC analysis. While theoretically applicable, this is not a standard procedure for HBCD due to the preference for LC-based methods.
| Analytical Challenge for HBCD | Preferred Solution | Role of Derivatization for HBCD |
| Thermal Instability (Isomerization) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Not commonly used; does not solve thermal lability. |
| Isomer-Specific Separation | Liquid Chromatography (LC) | Not applicable for improving isomer separation. |
| Detection Sensitivity | Tandem Mass Spectrometry (MS/MS) | Not required to enhance sensitivity in LC-MS/MS. |
Challenges in Quantitative Analysis and Isomer-Specific Quantification
The quantitative analysis of this compound is fraught with challenges, primarily stemming from its complex stereochemistry and behavior in analytical systems and environmental matrices.
A major challenge is the thermal instability of HBCD isomers when using Gas Chromatography (GC). At the high temperatures of the GC injector and column, the diastereomers can interconvert, meaning the measured isomer profile may not reflect the true composition in the sample. acs.orgvliz.be For example, the technical HBCD mixture is predominantly the γ-isomer (75–89%), but thermal rearrangement can lead to a mixture dominated by the α-isomer. vliz.benih.gov This makes GC a questionable tool for accurate isomer-specific quantification, although it has been used for determining total HBCD concentrations. dioxin20xx.orgresearchgate.net
Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has emerged as the preferred analytical technique. acs.orgejournals.eu It avoids the high temperatures that cause isomerization. However, LC-MS analysis presents its own set of challenges:
Matrix Effects: Complex sample matrices, such as sediment, biota, and dust, can interfere with the ionization process in the MS source, leading to ion suppression or enhancement. researchgate.net This can significantly impact the accuracy and precision of quantification. Matrix-matched calibration curves or the use of isotope-labeled internal standards are necessary to compensate for these effects. nih.gov
Isomer-Specific Separation: Achieving baseline separation of all HBCD isomers, including the main α-, β-, and γ-diastereomers, can be difficult. researchgate.netthermoscientific.com The choice of the LC column and mobile phase composition is critical. Reversed-phase C18 columns are commonly used and can provide adequate separation. thermoscientific.comnih.gov
Availability of Standards: Accurate quantification relies on the availability of pure certified reference standards for each isomer. While standards for α-, β-, and γ-HBCD are commercially available, the quantification of minor isomers like δ- and ε-HBCD is hampered by the lack of standards. vliz.be
Bioisomerization: The isomer profile of HBCD in biota is often significantly different from that in technical mixtures or environmental samples like sediment. nih.govoceanbestpractices.org Typically, the α-isomer predominates in biological samples, even when the γ-isomer is the main component of the exposure source. oceanbestpractices.org This is due to selective uptake, metabolism, and potential bioisomerization of the γ- and β-isomers to the more persistent α-isomer within the organism. frontiersin.org This biological alteration underscores the critical importance of isomer-specific analysis to accurately assess bioaccumulation and toxicological risk.
| Challenge | Primary Analytical Technique Affected | Mitigation Strategy |
| Thermal Isomerization | Gas Chromatography (GC) | Use of Liquid Chromatography (LC-MS/MS) to avoid high temperatures. acs.orgdioxin20xx.org |
| Matrix Effects | Liquid Chromatography-Mass Spectrometry (LC-MS) | Isotope dilution, matrix-matched calibration. nih.gov |
| Isomer Separation | Liquid Chromatography (LC) | Optimization of LC column and mobile phase. researchgate.netthermoscientific.com |
| Bioisomerization | All techniques | Isomer-specific quantification is essential for accurate risk assessment. frontiersin.org |
Development of Novel Monitoring and Screening Methods
Recent advancements in analytical instrumentation have led to the development of novel methods for monitoring and screening HBCD and other BFRs, aiming for higher throughput, increased sensitivity, and broader scope.
High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) and Orbitrap MS, is increasingly being used. HRMS provides highly accurate mass measurements, which aids in the confident identification of target compounds and can help in the characterization of novel BFRs or HBCD degradation products in complex environmental samples. thermofisher.comresearchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with HRMS offers rapid and sensitive analysis of HBCD isomers. researchgate.net
For rapid screening, particularly of materials like plastics and electronic waste, direct analysis techniques are being explored. Direct Insertion Probe (DIP) coupled with atmospheric pressure chemical ionization (APCI)-MS is one such method. acs.orgacs.org This technique allows for the direct analysis of solid samples with minimal preparation, providing a fast way to identify the presence of BFRs, including HBCD. acs.org While primarily qualitative, recent studies show potential for semi-quantitative or even quantitative analysis with careful optimization. acs.org
Another emerging area is the use of "suspect screening" and "non-target analysis" workflows. thermofisher.com These approaches use HRMS to screen samples for a large list of potential contaminants (suspects) or to identify entirely unknown compounds based on their mass spectral data. The characteristic isotopic pattern of bromine makes brominated compounds like HBCD relatively easy to spot in complex datasets. thermofisher.com
Furthermore, simplified sample preparation methods are being developed to increase throughput. Techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, have been adapted for the extraction of BFRs from various matrices, including human serum. nih.gov
| Method | Principle | Application for HBCD | Advantages |
| UHPLC-HRMS | Rapid liquid chromatography separation with high-accuracy mass detection. researchgate.net | Isomer-specific quantification and identification of transformation products. | High confidence in identification, high sensitivity. researchgate.net |
| Direct Insertion Probe (DIP)-MS | Direct vaporization of solid samples into the mass spectrometer. acs.orgacs.org | Rapid screening of materials (e.g., plastics) for HBCD. | Minimal sample preparation, high throughput. acs.org |
| Suspect and Non-Target Screening | HRMS-based screening for a wide range of known and unknown compounds. thermofisher.com | Identifying HBCD and other BFRs in environmental samples without prior targeting. | Broad screening capability, discovery of new contaminants. thermofisher.com |
| QuEChERS | Simplified extraction and cleanup procedure. nih.gov | High-throughput analysis of HBCD in biological and environmental samples. | Fast, low solvent consumption, cost-effective. nih.gov |
Ecotoxicological Investigations and Ecological Impact Assessment of 1,1,4,7,10,10 Hexabromododecane
Mechanisms of Toxicity in Non-Human Organisms
Information regarding the specific mechanisms of toxicity for 1,1,4,7,10,10-hexabromododecane in non-human organisms is not available in the current scientific literature. Research in this area would be crucial to understanding the potential risks it poses to various ecosystems.
No studies were identified that investigated the molecular and cellular mechanisms of toxicity of this compound in either aquatic or terrestrial organisms. For compounds with similar properties, such as other brominated flame retardants, research often focuses on impacts like the induction of oxidative stress, genotoxicity, and apoptosis (cell death). However, without specific studies, it is not possible to state if or how this compound interacts with cellular and molecular pathways in biota.
In Vitro and In Vivo Ecotoxicity Studies
Standard ecotoxicity testing involves a tiered approach using various organisms to represent different trophic levels and environmental compartments. epa.govregulations.gov This includes studies on algae, invertebrates, and fish to assess aquatic toxicity, as well as tests on terrestrial organisms. For this compound, there is a significant lack of published in vitro and in vivo ecotoxicity data across these key indicator groups.
No data from algal bioassays or other phytotoxicity assessments for this compound are available. These studies are fundamental in ecotoxicology as algae form the base of most aquatic food webs. A typical study would expose a species like Pseudokirchneriella subcapitata to the chemical and measure endpoints such as growth inhibition over a 72- or 96-hour period to determine the EC₅₀ (the concentration that causes a 50% effect on growth).
Table 1: Phytotoxicity Data for this compound (No data available)
| Test Species | Endpoint | Result | Reference |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Specific studies on the toxicity of this compound to aquatic invertebrates and fish have not been identified in the public domain. Standard acute tests on invertebrates often use the water flea, Daphnia magna, to determine a 48-hour EC₅₀ based on immobilization. nih.gov For fish, acute 96-hour LC₅₀ (lethal concentration for 50% of the population) tests are common, using species like the rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio). nih.gov Chronic studies, which assess long-term effects on reproduction and growth, are also crucial for persistent and bioaccumulative substances but are similarly unavailable for this compound.
Table 2: Aquatic Toxicity Data for this compound (No data available)
| Test Species | Exposure Duration | Endpoint | Result | Reference |
|---|---|---|---|---|
| Data not available (e.g., Daphnia magna) | Data not available | Data not available | Data not available | Data not available |
| Data not available (e.g., Oncorhynchus mykiss) | Data not available | Data not available | Data not available | Data not available |
Information on the effects of this compound on terrestrial organisms, such as soil invertebrates (e.g., earthworms), soil microorganisms, and birds, is absent from the scientific literature. Assessments for terrestrial ecosystems would typically investigate endpoints like mortality, reproduction, and biomass of soil organisms, and for avian species, dietary toxicity studies would examine effects on survival, growth, and reproduction, including eggshell thickness and hatching success. regulations.gov The lack of such data prevents any assessment of the risk this compound may pose to terrestrial environments.
Population and Community-Level Effects in Ecosystems
The assessment of population and community-level effects of this compound in ecosystems is a critical yet understudied area of ecotoxicology. Research into the direct impacts of this specific hexabrominated alkane on the structure and function of ecological communities is notably scarce. However, by examining the broader class of brominated flame retardants (BFRs), of which this compound is a member, potential ecological consequences can be inferred.
Impacts on Species Composition and Biodiversity
Trophic Transfer Effects and Food Web Dynamics
The potential for this compound to be transferred through trophic levels and impact food web dynamics is a primary concern for ecotoxicologists. Trophic transfer, or biomagnification, is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. While specific trophic magnification factors (TMFs) for this compound have not been determined, the lipophilic nature of this compound suggests a high potential for bioaccumulation in fatty tissues and subsequent trophic transfer.
The process of trophic magnification is well-documented for other BFRs, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecanes (HBCDs). ecetoc.org For these compounds, higher concentrations are often found in top predators, including marine mammals and birds of prey. Such accumulation can lead to a range of adverse health effects in these organisms, potentially impacting their reproductive success and survival, thereby altering the dynamics of the entire food web. The study of TMFs is a reliable tool for assessing the bioaccumulation potential of chemicals that have been present in the environment long enough to be measured. bregroup.com
Table 1: Illustrative Trophic Transfer Potential of Selected Brominated Flame Retardants (BFRs) in Aquatic Ecosystems
| BFR Compound Class | Example Organisms in Food Chain | General Observation on Trophic Transfer |
| Polybrominated Diphenyl Ethers (PBDEs) | Algae -> Zooplankton -> Small Fish -> Predatory Fish | Well-documented biomagnification in numerous aquatic food webs. |
| Hexabromocyclododecanes (HBCDs) | Invertebrates -> Forage Fish -> Piscivorous Birds | Significant trophic magnification observed in various freshwater and marine ecosystems. ecetoc.org |
| This compound | Data Not Available | Specific studies on trophic transfer are lacking. |
This table is for illustrative purposes and highlights the data gap for this compound.
Application of Biomarkers in Ecotoxicological Monitoring
Biomarkers are crucial tools in ecotoxicological monitoring, providing early warning signals of exposure to and potential effects of environmental contaminants. For halogenated compounds like this compound, biomarkers can range from molecular and cellular responses to physiological changes in an organism. N-alkanes, for instance, can serve as biomarkers to trace the source of organic material in sedimentary environments. csic.es
The application of biomarkers for monitoring exposure to this compound is not specifically documented. However, research on other brominated and halogenated alkanes provides a framework for potential biomarker strategies. For example, the expression of certain proteins, such as green fluorescent protein (GFP) in recombinant E. coli, has been used to assess the toxicity of halogenated phenols. nih.gov
Potential biomarkers for hexabrominated alkanes could include:
Induction of detoxification enzymes: Cytochrome P450 monooxygenases and glutathione (B108866) S-transferases are often induced in response to exposure to foreign chemicals.
DNA damage: Assays for DNA strand breaks or adducts can indicate genotoxic potential.
Altered gene expression: Modern transcriptomic approaches can identify changes in the expression of a wide array of genes in response to chemical stress.
Lipid peroxidation: As a measure of oxidative stress, this can indicate cellular damage.
Table 2: Potential Biomarkers for Ecotoxicological Monitoring of Halogenated Alkanes
| Biomarker Category | Specific Biomarker Example | Organism | Potential Indication |
| Molecular | DNA Adducts | Fish, Mussels | Genotoxicity |
| Biochemical | Cytochrome P450 (CYP1A) Induction | Fish Liver | Exposure to xenobiotics |
| Cellular | Lysosomal membrane stability | Invertebrate hemocytes | Cellular stress |
| Physiological | Vitellogenin levels | Male Fish | Endocrine disruption |
| Specific to this compound | Data Not Available | N/A | N/A |
This table presents potential biomarkers based on studies of related compounds, as specific data for this compound is unavailable.
Quantitative Structure-Activity Relationships (QSARs) in Ecotoxicology
Quantitative Structure-Activity Relationships (QSARs) are computational models that predict the biological activity (including toxicity) of a chemical based on its molecular structure. These models are particularly valuable for assessing the potential risks of chemicals for which limited empirical toxicity data exist, such as this compound.
The development of QSAR models for halogenated hydrocarbons has been an active area of research. For chlorinated alkanes, QSAR models have been developed to predict acute in vivo toxicity to fish based on in vitro cytotoxicity data and hydrophobicity (log Kow). wur.nl Strong correlations have been found between the acute in vitro toxicity of chlorinated alkanes and their hydrophobicity. wur.nl Similar approaches could be applied to brominated alkanes.
A QSAR model for predicting the ecotoxicity of this compound would likely consider descriptors such as:
Log Kow (octanol-water partition coefficient): To predict bioaccumulation potential.
Molecular weight and volume: Influencing uptake and transport.
Electronic properties (e.g., polarizability): Related to intermolecular interactions.
Number and position of bromine atoms: Affecting persistence and reactivity.
Table 3: Key Molecular Descriptors in QSAR Models for Halogenated Hydrocarbons
| Descriptor | Relevance to Ecotoxicity | Example Application in QSAR |
| Log Kow | Bioaccumulation potential | Predicting fish toxicity of chlorinated alkanes wur.nl |
| Molecular Size | Bioavailability and membrane transport | Modeling aquatic toxicity of various organic chemicals |
| Dipole Moment | Polarity and interaction with biological molecules | Predicting receptor binding affinity |
| QSAR for this compound | Model not yet developed | N/A |
This table illustrates common descriptors used in QSAR modeling for related compounds, highlighting the absence of a specific model for this compound.
The development and validation of a robust QSAR model for this compound would be a critical step in filling the current data gaps and enabling a more comprehensive ecological risk assessment of this compound.
Regulatory Frameworks and Environmental Policy Implications for Polybrominated Dodecanes
International and National Regulations on Brominated Flame Retardants
The global response to the challenges posed by persistent organic pollutants (POPs) is spearheaded by the Stockholm Convention , an international environmental treaty aimed at eliminating or restricting the production and use of these hazardous chemicals. epa.gov Several BFRs, including commercial mixtures of polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), are listed under this convention, mandating signatory parties to take measures to control their release. nih.govitrcweb.org
In the European Union , the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation serves as the primary legislative framework for chemical substances. canada.caepa.gov The European Chemicals Agency (ECHA) has been actively assessing BFRs, leading to the identification of aromatic brominated flame retardants as candidates for restriction due to their persistent, bioaccumulative, and toxic (PBT) properties. canada.capublications.gc.ca The EU has already prohibited or restricted the use of several PBDE mixtures and HBCD in various products, particularly in electronics and textiles. canada.canih.gov
Across the Atlantic, the United States Environmental Protection Agency (EPA) has also taken action on BFRs. While the US is not a signatory to the Stockholm Convention, the EPA has utilized its authority under the Toxic Substances Control Act (TSCA) to manage the risks associated with these chemicals. nih.govvulcanchem.com This has included phasing out the production and import of certain PBDEs and initiating risk assessments for others. nih.gov Individual states, such as Maine and California, have also implemented their own stricter regulations on BFRs.
In Canada, the government has assessed and concluded that PBDEs are toxic to the environment, leading to regulations that prohibit their manufacture, import, and sale, with some exceptions for manufactured articles.
The following interactive table summarizes the regulatory status of some prominent BFRs, which would likely inform the regulatory approach for lesser-known polybrominated dodecanes.
| Chemical/Mixture | International Convention/Body | National Regulation (Examples) | Key Restrictions |
| PentaBDE | Stockholm Convention (Listed) | EU REACH (Banned), US EPA (Phased Out) | Prohibited in manufacturing and use in most products. |
| OctaBDE | Stockholm Convention (Listed) | EU REACH (Banned), US EPA (Phased Out) | Prohibited in manufacturing and use in most products. |
| DecaBDE | Stockholm Convention (Listed for restriction) | EU REACH (Restricted), US EPA (Under Review) | Restricted use in certain applications, with ongoing assessments. |
| HBCD | Stockholm Convention (Listed) | EU REACH (Restricted/Authorization required) | Use is heavily restricted and requires specific authorization. |
Environmental Risk Assessment Methodologies for Polybrominated Dodecanes
The environmental risk assessment of polybrominated dodecanes, in the absence of specific data, would follow established methodologies for other persistent and bioaccumulative substances. This process typically involves a tiered approach encompassing hazard identification, exposure assessment, and risk characterization. nih.gov
Hazard Identification involves evaluating the intrinsic hazardous properties of the chemical, such as its potential for persistence, bioaccumulation, and toxicity. For BFRs, concerns often revolve around neurobehavioral effects, endocrine disruption, and carcinogenicity. nih.gov
Exposure Assessment aims to quantify the pathways and extent of human and environmental exposure. For BFRs, key exposure routes include dietary intake (especially from fatty foods), inhalation of indoor air, and ingestion of house dust. nih.gov The low water solubility and high octanol-water partition coefficient of many BFRs suggest a tendency to accumulate in lipid-rich tissues.
Risk Characterization integrates the hazard and exposure data to estimate the probability of adverse effects occurring in human populations or the environment. This often involves calculating a margin of exposure, which compares the estimated exposure level to a reference dose or no-observed-adverse-effect level (NOAEL) derived from toxicological studies.
Due to the complexity and data gaps for many BFRs, a weight-of-evidence approach is often employed, considering all available information from laboratory studies, environmental monitoring, and modeling. nih.gov
Management Strategies for Minimizing Environmental Release and Exposure
Given the persistent nature of polybrominated dodecanes and other BFRs, management strategies focus on minimizing their release into the environment throughout their lifecycle.
Source Reduction: The most effective strategy is to prevent the use of these substances in the first place through substitution with safer alternatives.
Control of Industrial Releases: For facilities that manufacture or use these chemicals, strict controls on emissions to air, water, and soil are crucial. This can include advanced wastewater treatment and air pollution control technologies.
Management of Products in Use: Since BFRs are often used as additives, they can leach from products over time. nih.gov Public awareness campaigns and proper handling of products containing BFRs can help minimize exposure.
End-of-Life Management: The disposal of products containing BFRs, such as electronics and furniture, presents a significant challenge. Improper disposal can lead to the release of these chemicals into the environment. Management options include:
Controlled incineration: High-temperature incineration can destroy BFRs, but it must be carefully controlled to prevent the formation of other toxic byproducts like brominated dioxins and furans.
Specialized landfilling: If incineration is not feasible, disposal in engineered landfills with leachate collection and treatment systems can help contain the chemicals.
Recycling and Recovery: Research is ongoing into methods for the safe recycling of materials containing BFRs, including processes to separate the flame retardants from the base materials.
Role of Scientific Research in Informing Policy Decisions and Chemical Prioritization
Scientific research plays a critical and indispensable role in shaping policies for chemicals like polybrominated dodecanes. The entire regulatory process, from initial concern to the implementation of management strategies, is underpinned by scientific evidence.
Identifying Emerging Threats: Scientists are often the first to detect new and emerging contaminants in the environment and to raise concerns about their potential impacts. itrcweb.org Long-term monitoring programs and advanced analytical techniques are essential for this early warning function.
Providing Data for Risk Assessment: As outlined in section 7.2, robust scientific data on a chemical's properties, fate, exposure, and toxicity are the foundation of any credible risk assessment. This research informs regulatory decisions about whether a chemical poses an unacceptable risk and requires management.
Evaluating the Effectiveness of Policies: Once regulations are in place, scientific monitoring is crucial to assess their effectiveness. By tracking the levels of regulated chemicals in the environment and in human populations over time, scientists can determine whether the policies are achieving their intended goal of reducing exposure and risk.
Informing the Development of Safer Alternatives: Scientific research is at the forefront of developing and evaluating the safety of alternative chemicals and technologies. This helps to ensure that in the process of phasing out one hazardous chemical, it is not simply replaced by another with similar or unknown risks—a concept known as "regrettable substitution."
Fostering Public and Policy Dialogue: Scientific findings, when effectively communicated, can raise public awareness and stimulate policy dialogue. Scientific bodies and expert committees often provide advice to governments and international organizations, helping to translate complex scientific information into a basis for sound policy decisions. The case of BFRs demonstrates how scientific evidence of their persistence, bioaccumulation, and toxicity has driven a global shift in chemical policy.
Q & A
Q. What experimental methodologies are recommended for synthesizing HBCD and ensuring diastereomer purity?
HBCD synthesis involves brominating cyclododecatriene (CDT), typically yielding α-, β-, and γ-diastereomers. To ensure purity, researchers should:
- Use gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) for isomer separation and quantification .
- Optimize reaction conditions (e.g., bromine stoichiometry, temperature) to minimize byproducts, as isomer ratios influence environmental behavior and toxicity .
- Validate purity via nuclear magnetic resonance (NMR) or X-ray crystallography for structural confirmation .
Q. How can environmental monitoring studies design sampling protocols to track HBCD bioaccumulation in aquatic ecosystems?
- Site selection : Prioritize regions near industrial discharge points or wastewater treatment plants, as HBCD is persistent in sediments .
- Sampling matrices : Collect biotic (fish liver, adipose tissue) and abiotic (water, sediment) samples to assess partitioning coefficients (e.g., log Kow) .
- Analytical methods : Use isotope dilution LC-MS/MS to achieve low detection limits (ng/g) and differentiate isomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity values for HBCD isomers across in vitro and in vivo studies?
- Data harmonization : Apply the EPA’s data hierarchy, prioritizing standardized OECD guideline studies over in silico predictions .
- Meta-analysis : Conduct systematic reviews using tools like PRISMA to evaluate study quality, focusing on dose-response consistency and confounding variables (e.g., lipid content in test organisms) .
- Mechanistic studies : Use transcriptomics or metabolomics to identify isomer-specific pathways (e.g., thyroid disruption by γ-HBCD) .
Q. What factorial design approaches are suitable for evaluating synergistic effects of HBCD with other brominated flame retardants (BFRs)?
- Full factorial design : Test all combinations of HBCD with co-occurring BFRs (e.g., PBDEs) at varying concentrations to model additive/synergistic effects .
- Response surface methodology (RSM) : Optimize experimental runs to reduce resource use while quantifying interaction terms statistically .
- Endpoint selection : Include biomarkers like oxidative stress (SOD activity) and endocrine disruption (vitellogenin levels) to capture multi-modal toxicity .
Q. How can in silico models predict HBCD’s binding affinity to human transthyretin (TTR) and inform risk assessment?
- Molecular docking : Use software like AutoDock Vina to simulate HBCD-TTR interactions, focusing on halogen bonding and hydrophobic pockets .
- QSAR modeling : Train models on existing diastereomer toxicity data to predict binding constants (Kd) and prioritize high-risk isomers .
- Validation : Cross-reference predictions with crystallography data or competitive binding assays to reduce false positives .
Methodological Frameworks
Q. How should researchers align HBCD studies with theoretical frameworks in environmental toxicology?
- Conceptual grounding : Link hypotheses to the "source-to-outcome" continuum, integrating fate, transport, and biomolecular interaction theories .
- Epistemological rigor : Define ontological assumptions (e.g., HBCD as a discrete entity vs. part of a contaminant mixture) to guide experimental boundaries .
- Iterative refinement : Use abductive reasoning to revisit theoretical models when data conflicts emerge (e.g., unexpected metabolite toxicity) .
What criteria ensure the robustness of HBCD research questions under peer review?
- FINER framework : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, “Does γ-HBCD bioaccumulation in Arctic fauna reflect long-range transport or local sources?” addresses knowledge gaps while being logistically tractable .
- PICO structure : Define Population (e.g., marine invertebrates), Intervention (HBCD exposure), Comparison (control vs. spiked sediment), and Outcomes (mortality, gene expression) .
Data Analysis and Reporting
Q. How should researchers address variability in HBCD half-life measurements across sediment types?
Q. What statistical methods are appropriate for longitudinal studies on HBCD’s developmental neurotoxicity?
- Mixed-effects models : Account for repeated measures (e.g., neuron density in zebrafish larvae) and random variables (e.g., batch effects) .
- Survival analysis : Use Kaplan-Meier curves to compare time-to-onset of neurobehavioral deficits across exposure groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
